7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Description
7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with a chlorine atom at position 7 and a tetrahydropyran (THP) protecting group at position 1. The THP group enhances solubility and stability during synthetic processes, making the compound a valuable intermediate in medicinal chemistry and drug discovery . Its halogenated structure facilitates participation in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the chlorine atom can act as a leaving group or direct further functionalization .
Properties
IUPAC Name |
7-chloro-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-8-4-5-13-9-7-14-15(11(8)9)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOJKMQJLLPVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Efficiency in Suzuki Coupling
Reducing Pd(OAc)₂ to 0.6–0.8 mol% while maintaining yields >75% is achievable by optimizing solvent systems (THF:toluene:water = 3:2:1) and adding TBAB. Excess base (Na₂CO₃ > 3 equiv.) leads to deprotection of the THP group, necessitating careful stoichiometric control.
Solvent and Temperature Effects
Ethanol and acetonitrile are preferred for recrystallization due to their ability to dissolve byproducts while precipitating the target compound. Reactions above 70°C risk THP cleavage, whereas temperatures below 50°C prolong reaction times.
Characterization and Quality Control
The final product is characterized by:
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¹H NMR (400 MHz, CDCl₃): δ 2.21 (s, 3H, CH₃), 5.32 (s, 1H, pyran-H), 7.73–8.28 (m, 3H, pyridine-H).
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HRMS : m/z 237.68 [M+H]⁺, matching the molecular formula C₁₁H₁₂ClN₃O.
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HPLC : Purity ≥95% with a retention time of 6.8 min (C18 column, acetonitrile:water = 70:30).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can introduce various functional groups like amines or ethers.
Scientific Research Applications
Chemistry
7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine serves as an intermediate in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions that lead to the formation of diverse derivatives.
Biology
The compound is investigated as a biochemical probe for studying biological systems. Its potential interactions with biological targets make it valuable for understanding enzyme mechanisms and receptor activities.
Medicine
Research has explored its therapeutic properties, particularly:
- Anti-inflammatory Activity: Studies indicate that derivatives of pyrazolo[4,3-b]pyridines can exhibit significant anti-inflammatory effects.
- Anticancer Activity: Case studies have shown that certain compounds within this class can inhibit cancer cell proliferation. For instance, derivatives tested against K562 and MCF-7 cancer cell lines demonstrated promising anti-proliferative effects .
Case Studies
Case Study 1: Anticancer Properties
In a study published in Molecules, researchers evaluated various pyrazolo[4,3-b]pyridine derivatives for their anticancer activities against several cell lines. The findings indicated that modifications at the 7-position significantly influenced biological activity, with some derivatives showing potent inhibition of cell growth and induction of apoptosis in K562 cells .
Case Study 2: Anti-inflammatory Effects
Another study examined the anti-inflammatory potential of pyrazolo compounds, including 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine. The results suggested that these compounds could effectively reduce inflammation markers in vitro, indicating their potential for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The chloro substituent and the pyrazolo[4,3-b]pyridine core play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
The following table summarizes key halogenated derivatives of pyrazolo[4,3-b]pyridine and related scaffolds:
Key Observations :
- Halogen Positioning : The 7-chloro derivative’s halogen placement favors reactivity at position 7, whereas 5-chloro-3-iodo derivatives enable dual functionalization .
- Core Structure : Pyrazolo[4,3-b]pyridine derivatives exhibit distinct electronic properties compared to [4,3-c] analogs due to nitrogen atom positioning, influencing biological target interactions .
- Commercial Viability : The 5-chloro-3-iodo derivative is actively marketed, suggesting higher demand in drug discovery compared to discontinued bromo-iodo analogs .
Functional Group Variations
3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
- Substituents : Bromine (C3), methoxy (C7), THP (N1).
- Molecular Weight : 312.16 g/mol (CAS 1416714-05-0).
- Impact : The electron-donating methoxy group enhances solubility but reduces electrophilicity at C7 compared to chloro/bromo substituents. This compound is less reactive in cross-couplings but may exhibit improved pharmacokinetics .
Biological Activity
7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound characterized by its unique pyrazolo[4,3-b]pyridine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and comparative analysis with similar compounds.
Chemical Structure:
- IUPAC Name: 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
- CAS Number: 1416712-66-7
- Molecular Formula: C11H12ClN3O
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 237.69 g/mol |
| Purity | 95% |
| Boiling Point | Not available |
The biological activity of 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's chloro substituent and tetrahydro-2H-pyran moiety are believed to enhance its binding affinity and selectivity towards these targets.
Antimicrobial Activity
Research indicates that compounds within the pyrazolo[4,3-b]pyridine class exhibit significant antimicrobial properties. For instance, studies have revealed that certain derivatives can inhibit the growth of multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, showcasing minimum inhibitory concentrations (MICs) as low as 0.5–1.0 μg/mL against resistant strains .
Anticancer Properties
The anticancer potential of 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has been explored through various in vitro studies. Compounds with similar structures have demonstrated potent antiproliferative effects on human cancer cell lines such as HeLa and HCT116. Notably, some derivatives have shown selective inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrazolo[4,3-b]pyridine derivatives against clinical isolates of Mycobacterium tuberculosis. The results indicated that compounds with a chloro substituent exhibited enhanced activity compared to their non-chloro counterparts, supporting the hypothesis that halogenation improves bioactivity .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of pyrazolo[4,3-b]pyridine derivatives were tested for their ability to inhibit cellular proliferation in various cancer cell lines. One derivative showed an IC50 value of 0.36 µM against CDK2, indicating strong potential for development as an anticancer agent .
Comparative Analysis
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | Pyrazolo[4,3-b]pyridine | MIC: 0.5–1.0 μg/mL | IC50: 0.36 µM |
| 5-Chloro-6-methyl-1-(tetrahydro-2H-pyran) | Indazole | Moderate | Low |
| 2-(3-chloropropoxy)tetrahydro-2H-pyran | Tetrahydropyran derivative | Weak | Moderate |
Q & A
Q. What are the optimized synthetic routes for 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a method analogous to the synthesis of 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine involves reacting a halogenated pyrazolo-pyridine precursor (e.g., 7-chloro-1H-pyrazolo[4,3-b]pyridine) with tetrahydro-2H-pyran-2-ol in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) in dichloromethane (DCM) under reflux . Key considerations include:
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency by stabilizing intermediates.
- Catalyst loading : 10–15 mol% p-TSA typically optimizes yield (reported up to 75% for analogous compounds) .
- Temperature : Reflux conditions (40–50°C) minimize side reactions like ring-opening of the tetrahydropyran moiety.
Q. How is the structural integrity of this compound validated in synthetic workflows?
Answer: Validation involves:
- NMR spectroscopy : and NMR confirm the presence of the tetrahydropyran ring (δ ~1.5–4.5 ppm for protons) and pyrazolo-pyridine core (aromatic protons at δ ~7.0–8.5 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 268.06 for CHClNO) .
- X-ray crystallography : For crystalline derivatives, bond angles and dihedral angles (e.g., pyran ring planarity) are confirmed, as seen in structurally related pyrazolo-pyridines .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloro substituent in derivatization reactions?
Answer: The chloro group at position 7 participates in:
- Nucleophilic aromatic substitution (NAS) : Electron-deficient pyridine rings facilitate displacement by nucleophiles (e.g., amines, alkoxides). For example, bromo/iodo derivatives undergo cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl groups .
- Metal-mediated reactions : Palladium-catalyzed coupling (e.g., Heck reactions) modifies the core structure for SAR studies. Steric effects from the tetrahydropyran group may slow reaction kinetics, requiring elevated temperatures (80–100°C) .
Q. How do structural variations (e.g., halogen substitution, pyran ring modifications) impact biological activity?
Answer:
- Halogen position : Chloro at position 7 (vs. 4 or 5 in analogs) alters electron density, affecting binding to targets like kinases. For example, 5-chloro-1-methylpyrazolo[4,3-b]pyridine derivatives inhibit TRK kinases (IC < 100 nM) .
- Tetrahydropyran stereoelectronic effects : The pyran ring’s chair conformation influences solubility and membrane permeability. Methoxy or hydroxyl substitutions on the pyran moiety (e.g., 7-methoxy analogs) enhance pharmacokinetic profiles .
Q. How should researchers resolve contradictions in reported biological data for pyrazolo-pyridine derivatives?
Answer: Discrepancies may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays alter IC values. Standardize ATP levels (e.g., 1 mM) for comparability .
- Cellular vs. enzymatic activity : Off-target effects (e.g., cytochrome P450 inhibition) may reduce cellular efficacy. Use orthogonal assays (e.g., thermal shift assays) to validate target engagement .
- Solubility limitations : Poor aqueous solubility (common in halogenated analogs) leads to underestimated potency. Use co-solvents (e.g., DMSO ≤ 0.1%) or nanoformulations .
Q. What advanced analytical strategies characterize degradation products under physiological conditions?
Answer:
- LC-MS/MS : Identifies hydrolytic degradation products (e.g., cleavage of the tetrahydropyran ring at pH < 3) .
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (HO) to profile stability .
- Computational modeling : Density functional theory (DFT) predicts vulnerable bonds (e.g., C–O in the pyran ring) for targeted stabilization .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
